(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(16-8-18-6-7-19-16)22-10-14(11-22)23-9-13(20-21-23)12-25-15-4-2-1-3-5-15/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKGYBGQQXOSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor. Finally, the pyrazine ring is introduced through a condensation reaction with the appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry techniques might be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazine rings using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful for investigating biochemical pathways.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structure suggests it could be developed into drugs for treating infections, cancer, or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating customized materials.
Mechanism of Action
The mechanism of action of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine and pyrazine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Structural Difference : Replaces pyrazine with a 2-phenylthiazole ring.
- Solubility: Thiazole’s lower polarity may reduce aqueous solubility relative to pyrazine.
- Synthesis : Likely synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), similar to ’s methodology for triazole formation .
(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Structural Difference: Substitutes pyrazine with a dimethylamino-phenyl group and lacks the phenoxymethyl substituent.
- Pharmacokinetics: Reduced lipophilicity compared to the phenoxymethyl derivative may alter tissue distribution .
Bis-Pyrazole-Thienothiophene Methanones (e.g., Compound 7b, )
- Structural Difference: Features a bis-pyrazole core linked to a thieno[2,3-b]thiophene system.
- Implications: Rigidity: The fused thienothiophene system reduces conformational flexibility compared to azetidine. Spectroscopic Profile: IR spectra show C=O stretches at ~1720 cm⁻¹, similar to the target compound’s methanone group .
Physicochemical and Spectral Comparison
Biological Activity
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on diverse sources.
Chemical Structure and Properties
The compound is characterized by a triazole ring, an azetidine moiety, and a pyrazinyl methanone group. Its molecular formula is CHNO, with a molecular weight of approximately 284.32 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and azetidine structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
| Compound | Target Organism | Activity |
|---|---|---|
| Triazole Derivative | S. aureus | Inhibition at low concentrations |
| Azetidine-Based Compound | E. coli | Moderate inhibition observed |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Studies on similar triazole derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, compounds with similar structures have been reported to have IC values in the micromolar range against COX-1 and COX-2.
| Compound | IC (µM) | Target |
|---|---|---|
| Similar Triazole | 15.0 | COX-1 |
| Azetidine Analogue | 12.5 | COX-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. The compound under review may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, derivatives have shown effectiveness against breast and lung cancer cell lines.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity: Targeting enzymes such as COX or kinases involved in cell signaling.
- Interference with Nucleic Acids: Potentially disrupting DNA or RNA synthesis.
Case Study 1: Antimicrobial Screening
A study evaluated a series of triazole derivatives for their antimicrobial efficacy against clinical isolates. The compound exhibited significant growth inhibition at concentrations below 50 µg/mL against resistant strains.
Case Study 2: In Vivo Anti-inflammatory Model
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to controls, supporting its potential as an anti-inflammatory agent.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including triazole formation (e.g., copper-catalyzed azide-alkyne cycloaddition) and azetidine coupling. Critical factors include:
- Reagent selection : Use sodium hydride for deprotonation and dimethylformamide (DMF) as a polar aprotic solvent for nucleophilic substitutions .
- Reaction conditions : Maintain temperatures between 60–80°C for triazole ring formation and monitor pH to avoid side reactions .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients and confirm purity via HPLC (>95%) .
Q. How can the molecular structure be validated post-synthesis?
Use a combination of:
- NMR spectroscopy : Analyze and spectra to confirm substituent positions (e.g., phenoxymethyl protons at δ 4.5–5.0 ppm, pyrazine carbons at δ 145–150 ppm) .
- Mass spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H] at m/z ≈ 380–400) .
- Elemental analysis : Ensure C, H, N, O percentages align with theoretical values (e.g., C: ~60%, N: ~20%) .
Q. What initial biological assays are recommended to assess its activity?
Prioritize:
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values <10 µM indicating potency .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, noting competitive/non-competitive inhibition kinetics .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in its 3D structure?
Use X-ray crystallography with SHELXL for refinement:
- Data collection : Optimize crystal growth in dichloromethane/methanol (1:1) at 100 K .
- Refinement challenges : Address twinning or disorder in the azetidine ring by applying restraints to bond lengths/angles .
- Validation : Check R-factors (<0.05) and electron density maps for missing moieties (e.g., pyrazine ring) .
Q. How to analyze contradictory bioactivity data across studies?
Contradictions may arise from assay conditions or impurity profiles. Mitigate via:
- Orthogonal assays : Compare results from SPR (binding affinity) and cell-based assays (functional activity) .
- Batch consistency : Re-synthesize the compound under controlled conditions and re-test .
Q. What computational methods predict target binding modes?
Combine:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonds with pyrazine N-atoms) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to validate binding poses (RMSD <2 Å) .
Q. How to design SAR studies for potency optimization?
Systematically modify:
- Phenoxymethyl group : Replace with bulkier substituents (e.g., naphthyl) to enhance hydrophobic interactions .
- Triazole substituents : Test electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- Azetidine ring : Introduce sp-hybridized substituents to reduce conformational flexibility .
Q. How to address instability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the methanone group .
- Stability assays : Monitor degradation via HPLC every 3 months; >90% purity after 12 months indicates acceptable stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
